1,1,1-trifluoro-3-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-propanol
CAS No.: 1025769-00-9
Cat. No.: VC7095681
Molecular Formula: C18H22F3N3O2
Molecular Weight: 369.388
* For research use only. Not for human or veterinary use.
![1,1,1-trifluoro-3-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-propanol - 1025769-00-9](/images/structure/VC7095681.png)
Specification
CAS No. | 1025769-00-9 |
---|---|
Molecular Formula | C18H22F3N3O2 |
Molecular Weight | 369.388 |
IUPAC Name | 1,1,1-trifluoro-3-[4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]propan-2-ol |
Standard InChI | InChI=1S/C18H22F3N3O2/c1-26-14-4-2-12(3-5-14)15-10-16(23-22-15)13-6-8-24(9-7-13)11-17(25)18(19,20)21/h2-5,10,13,17,25H,6-9,11H2,1H3,(H,22,23) |
Standard InChI Key | ZTAUBGGJLHMORZ-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=NNC(=C2)C3CCN(CC3)CC(C(F)(F)F)O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name, 1,1,1-trifluoro-3-[4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]propan-2-ol, reflects its substituents and backbone . The molecular formula is C₁₉H₂₁F₃N₂O₂, with a molecular weight of 366.38 g/mol. The presence of a piperidine ring fused to a pyrazole group distinguishes it from simpler fluorinated alcohols, while the 4-methoxyphenyl moiety introduces aromaticity and potential π-π stacking interactions.
Stereochemistry and Conformational Analysis
Although the compound lacks chiral centers, its piperidine and pyrazole rings adopt distinct conformations. The piperidine ring typically exists in a chair conformation, while the pyrazole group’s planarity influences intermolecular interactions . Computational models of structurally related compounds suggest that the trifluoromethyl group enhances metabolic stability and lipophilicity, critical for pharmaceutical applications .
Table 1: Key Physicochemical Properties
Property | Value/Description | Source |
---|---|---|
Molecular Weight | 366.38 g/mol | |
Purity | Research-grade (≥95%) | |
Storage Conditions | -20°C, inert atmosphere | |
Solubility | Limited data; soluble in DMSO, methanol |
Synthesis and Manufacturing
Synthetic Pathways
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Pyrazole Formation: Condensation of hydrazine derivatives with diketones to form the pyrazole core.
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Piperidine Functionalization: Nucleophilic substitution or reductive amination to attach the piperidine group.
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Trifluoromethyl Introduction: Fluorination via Swarts reaction or using trifluoromethylating agents like Umemoto’s reagent .
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Final Hydroxylation: Oxidation or hydrolysis to yield the propanol moiety .
Challenges in Scale-Up
The trifluoromethyl group’s incorporation often requires specialized reagents and anhydrous conditions, increasing production costs . Additionally, regioselectivity in pyrazole synthesis must be controlled to avoid isomeric byproducts.
Hazard Code | Description | Precautionary Code | Mitigation Strategy |
---|---|---|---|
H315 | Skin irritation | P280, P302+P352 | Wear gloves; wash skin |
H319 | Serious eye irritation | P305+P351+P338 | Immediate eye rinsing |
H335 | Respiratory irritation | P261, P271 | Use respiratory protection |
Regulatory and Environmental Considerations
Disposal Guidelines
Waste must be incinerated at EPA-approved facilities to prevent environmental release of fluorinated byproducts . Aqueous solutions require neutralization prior to disposal.
Environmental Persistence
Fluorinated compounds often exhibit bioaccumulation potential. While no ecotoxicity data exists for this specific molecule, structural analogs show moderate persistence in aquatic systems, necessitating cautious handling .
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